

Application Notes and Protocols for Brepocitinib P-Tosylate in In Vivo Research

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Compound of Interest

Compound Name: *Brepocitinib P-Tosylate*

Cat. No.: *B15612361*

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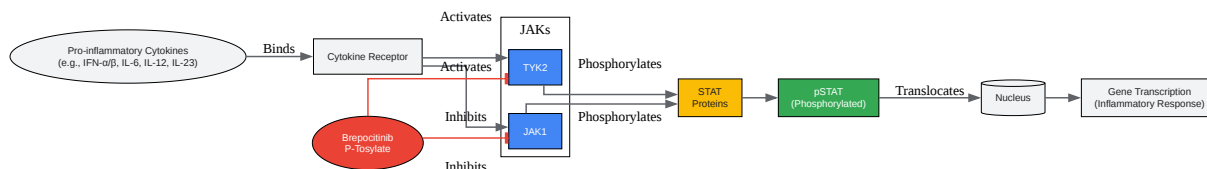
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosing and formulation of **Brepocitinib P-Tosylate** for in vivo research applications. Brepocitinib is a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), making it a valuable tool for investigating inflammatory and autoimmune disease models.^{[1][2]} This document outlines its mechanism of action, provides detailed protocols for formulation and administration, and summarizes key quantitative data from preclinical studies.

Mechanism of Action

Brepocitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway.^[3] Specifically, it targets TYK2 and JAK1, which are crucial for the signaling of various pro-inflammatory cytokines, including Type I and II interferons (IFN), Interleukin-6 (IL-6), IL-12, and IL-23.^{[1][2][4]} By blocking these pathways, Brepocitinib can effectively reduce the downstream inflammatory cascade implicated in numerous autoimmune disorders.^{[1][2]}

Below is a diagram illustrating the signaling pathway inhibited by Brepocitinib.



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Caption: Brepocitinib inhibits TYK2 and JAK1, blocking STAT phosphorylation and inflammatory gene transcription.

Quantitative Data Summary

The following tables summarize key quantitative data for **Brepocitinib P-Tosylate** from various studies.

Table 1: In Vitro Inhibitory Activity

Target	IC50 (nM)	Assay Condition
TYK2	22.7 - 23	In vitro inhibition assays
JAK1	16.8 - 17	In vitro inhibition assays
JAK2	76.6 - 77	In vitro inhibition assays
JAK3	6490	In vitro inhibition assays
IL-12/pSTAT4	65	Human Whole Blood
IL-23/pSTAT3	120	Human Whole Blood
IL-6/pSTAT1 (CD3+ cells)	81	Human Whole Blood
IL-6/pSTAT3 (CD3+ cells)	641	Human Whole Blood

Data sourced from references:[1][5]

Table 2: Pharmacokinetic Parameters in Sprague-Dawley Rats

Parameter	Intravenous (1 mg/kg)	Oral (3 mg/kg)
Plasma Clearance	31 mL/min/kg	-
Volume of Distribution	2.0 L/kg	-
C _{max}	-	774 ng/mL
AUC _∞	-	1340 ng·h/mL
Oral Bioavailability	-	83%

Data sourced from reference:[6]

Table 3: Plasma Concentrations in Female Lewis Rats (7-day oral administration)

Dose	Peak (30 min post-dose)	Trough (24 h post-dose)
3 mg/kg	3.54 µM	0.0221 µM
10 mg/kg	10.95 µM	0.06 µM
30 mg/kg	23.89 µM	0.06 µM

Data sourced from reference:[5]

Experimental Protocols

Below are detailed protocols for the formulation and administration of **Brepocitinib P-Tosylate** for in vivo research.

Protocol 1: Oral Administration in Rodent Models

This protocol is suitable for studies investigating the systemic effects of Brepocitinib in models of autoimmune diseases such as rheumatoid arthritis or psoriasis.

Materials:

- **Brepocitinib P-Tosylate**
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer
- Oral gavage needles

Formulation Procedure (prepare fresh daily):

- Prepare a stock solution of **Brepocitinib P-Tosylate** in DMSO.
- For the final working solution, combine the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
- Add each solvent sequentially and vortex thoroughly between additions to ensure a clear, homogenous solution.
 - First, add the required volume of the DMSO stock solution.
 - Next, add the PEG300 and vortex.
 - Then, add the Tween-80 and vortex.
 - Finally, add the saline and vortex thoroughly.
- If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5]

Administration Protocol:

- Animal Model: This formulation has been used in rat models.[\[5\]](#)
- Dosage: Doses ranging from 3 mg/kg to 30 mg/kg have been documented in efficacy studies.[\[5\]](#) The final dose should be determined based on the specific animal model and study objectives.
- Administration: Administer the formulated **Brepocitinib P-Tosylate** via oral gavage. The volume of administration should be calculated based on the animal's body weight.
- Frequency: Once daily administration is common in preclinical and clinical studies.[\[1\]](#)

Protocol 2: Topical Administration for Dermatological Models

This protocol is designed for studies evaluating the local efficacy of Brepocitinib in skin inflammation models, such as atopic dermatitis or psoriasis.

Materials:

- **Brepocitinib P-Tosylate**
- Vehicle (e.g., cream base) - Note: The specific vehicle composition for the topical cream used in clinical trials is proprietary. Researchers may need to develop or use a standard dermatological vehicle.
- Spatula and weighing paper
- Ointment mill or mortar and pestle

Formulation Procedure:

- Accurately weigh the required amount of **Brepocitinib P-Tosylate**.
- Incorporate the powder into a small amount of the vehicle using geometric dilution until a homogenous mixture is achieved. An ointment mill can be used for larger batches to ensure uniformity.

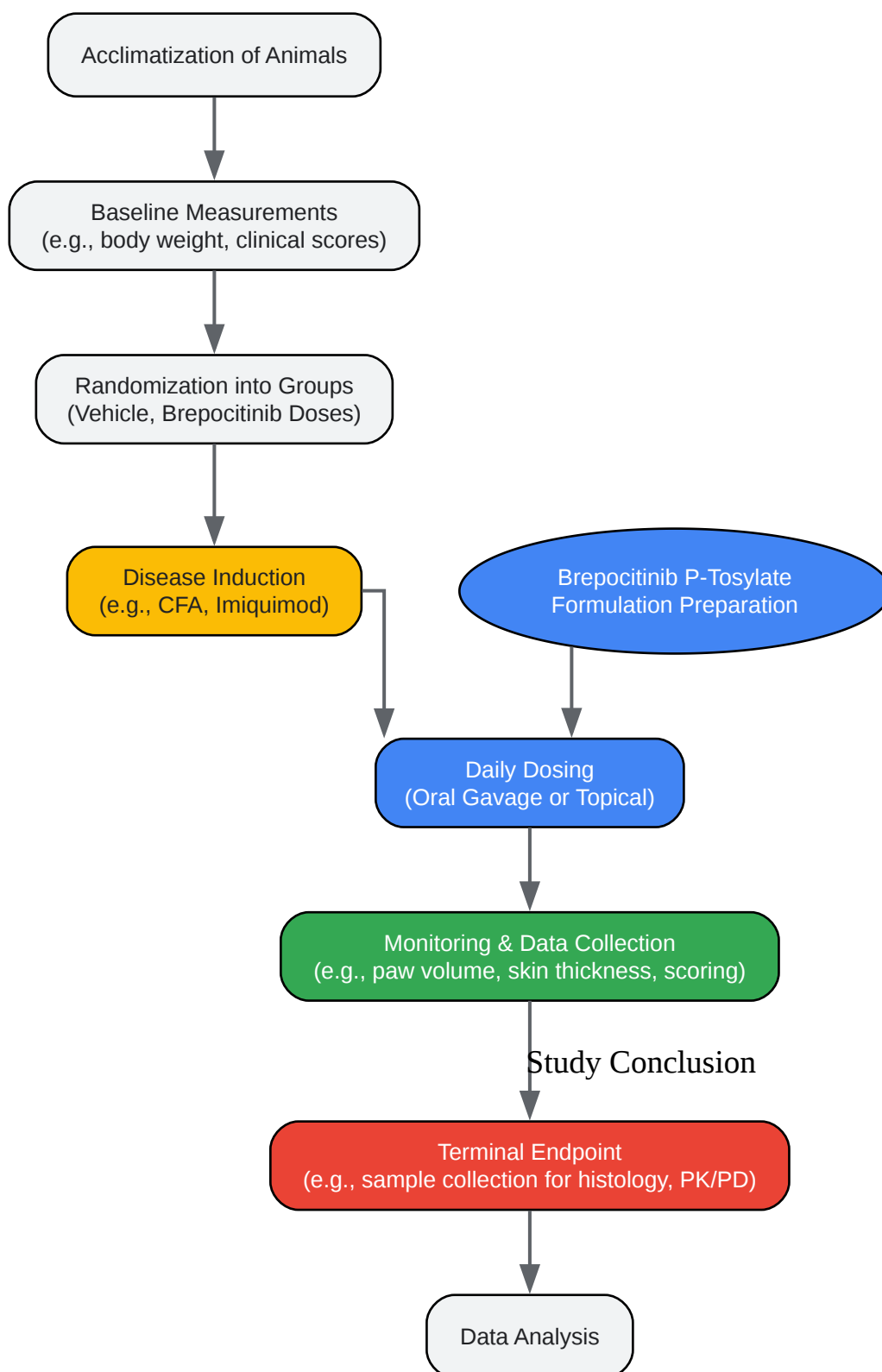
- Concentrations used in clinical studies for a topical cream formulation range from 0.1% to 3.0%.[\[7\]](#)

Administration Protocol:

- Animal Model: Mouse models of skin inflammation (e.g., imiquimod-induced psoriasis).
- Dosage: Apply a standardized amount of the formulated cream (e.g., 50 μ L) to the affected skin area.
- Administration: Gently spread the cream over the designated area using a sterile applicator.
- Frequency: Once or twice daily application has been evaluated.[\[7\]](#)

Experimental Workflow

The following diagram outlines a general experimental workflow for an in vivo efficacy study using **Brepocitinib P-Tosylate**.



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Caption: A typical workflow for an in vivo study of **Brepocitinib P-Tosylate**.

Safety and Handling

Brepocitinib P-Tosylate is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Follow standard laboratory safety procedures when preparing formulations and administering the compound to animals.

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- To cite this document: BenchChem. [Application Notes and Protocols for Brepocitinib P-Tosylate in In Vivo Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15612361#dosing-and-formulation-of-brepocitinib-p-tosylate-for-in-vivo-research>]

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